

H-Met-Leu-AMC TFA: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Met-Leu-AMC TFA**

Cat. No.: **B1450689**

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **H-Met-Leu-AMC TFA** as a fluorogenic substrate. It details its mechanism of action, applications in enzyme kinetics and inhibitor screening, and provides detailed experimental protocols.

Introduction to H-Met-Leu-AMC TFA

H-Methionyl-Leucyl-7-amino-4-methylcoumarin trifluoroacetate salt (**H-Met-Leu-AMC TFA**) is a fluorogenic substrate primarily utilized for the detection and characterization of aminopeptidases, particularly leucine aminopeptidases (LAPs). This synthetic dipeptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which enables a sensitive and continuous assay for monitoring enzymatic activity. The trifluoroacetate (TFA) salt is a remnant of the solid-phase peptide synthesis and purification process, and its potential effects on experimental outcomes should be considered.

The core of this substrate's utility lies in the enzymatic cleavage of the amide bond between the leucine residue and the AMC fluorophore. Upon hydrolysis by a suitable protease, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes **H-Met-Leu-AMC TFA** a valuable tool in biochemical and pharmacological research.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Met-Leu-AMC TFA** is presented in the table below.

Property	Value	Reference
Chemical Formula	$C_{21}H_{29}N_3O_4S \cdot C_2HF_3O_2$	[1]
Molecular Weight	533.56 g/mol	[1]
CAS Number	1926163-55-4	[1]
Appearance	Solid	
Solubility	Soluble in organic solvents like DMSO and DMF.	
Storage	Store at -20°C, protected from light.	

Mechanism of Action

The fluorogenic activity of **H-Met-Leu-AMC TFA** is based on the principle of fluorescence quenching and dequenching. In its intact form, the AMC fluorophore is attached to the dipeptide, and its fluorescence is minimal. When an aminopeptidase recognizes and cleaves the peptide bond between the C-terminal leucine and the AMC molecule, the free AMC is liberated. This unquenching of the fluorophore results in a significant increase in fluorescence that can be monitored in real-time.

The general workflow of the enzymatic reaction is depicted below:



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Caption: Enzymatic cleavage of H-Met-Leu-AMC.

Enzyme Specificity

H-Met-Leu-AMC TFA is primarily a substrate for leucine aminopeptidases (LAPs), a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides. While the primary specificity is for leucine at the P1 position, some LAPs exhibit broader substrate specificity.

Notably, research on tomato leucine aminopeptidase-A1 (LAP-A1) has shown that this enzyme preferentially hydrolyzes substrates with N-terminal leucine and methionine.^{[2][3]} This indicates that the methionyl-leucyl sequence of H-Met-Leu-AMC makes it a potentially specific substrate for certain types of LAPs. The broader M17 family of leucine aminopeptidases, to which many LAPs belong, is known to hydrolyze various amino acids at the N-terminus, including Met, Ala, and Arg, in addition to Leu.^[4]

Applications in Research and Drug Development

The sensitive and continuous nature of the assay using **H-Met-Leu-AMC TFA** makes it suitable for a variety of applications:

- Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_{cat}) for leucine aminopeptidases.
- Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of leucine aminopeptidases.
- Drug Discovery: Characterization of the mechanism of action of novel LAP inhibitors.
- Diagnostics: Potential for developing diagnostic assays based on the activity of specific aminopeptidases in biological samples.

Quantitative Data

While specific kinetic parameters for **H-Met-Leu-AMC TFA** are not widely reported, data for the related substrate, Leu-AMC, with various leucine aminopeptidases can provide a useful reference. The presence of the N-terminal methionine may influence the binding affinity and catalytic efficiency.

Enzyme	Substrate	Km (μM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	Condition	Reference
Bovine						
Lens						
Leucine	Leucine-p-nitroanilide	-	46	-	pH 7.3, 25°C	[5]
Aminopeptidase						
Pseudomonas aeruginosa					pH 8.0, 25°C, with 3 mM MnCl ₂	
Leucine	Leu-AMC	170 (fixed)	-	-		[6][7]
Aminopeptidase						
(PaPepA)						
Extracellular						
Peptidases					Environmental	
(White Oak River	Leu-AMC	36.1 - 1310	-	-	Samples	[8]
Estuary						
Sediments)						

Note: The Km value for PaPepA with Leu-AMC was reported as a fixed concentration in the referenced study, not a determined Michaelis constant.

Fluorescence Properties of AMC:

Parameter	Wavelength (nm)	Reference
Excitation Maximum (λ _{ex})	340 - 360	
Emission Maximum (λ _{em})	440 - 460	

Experimental Protocols

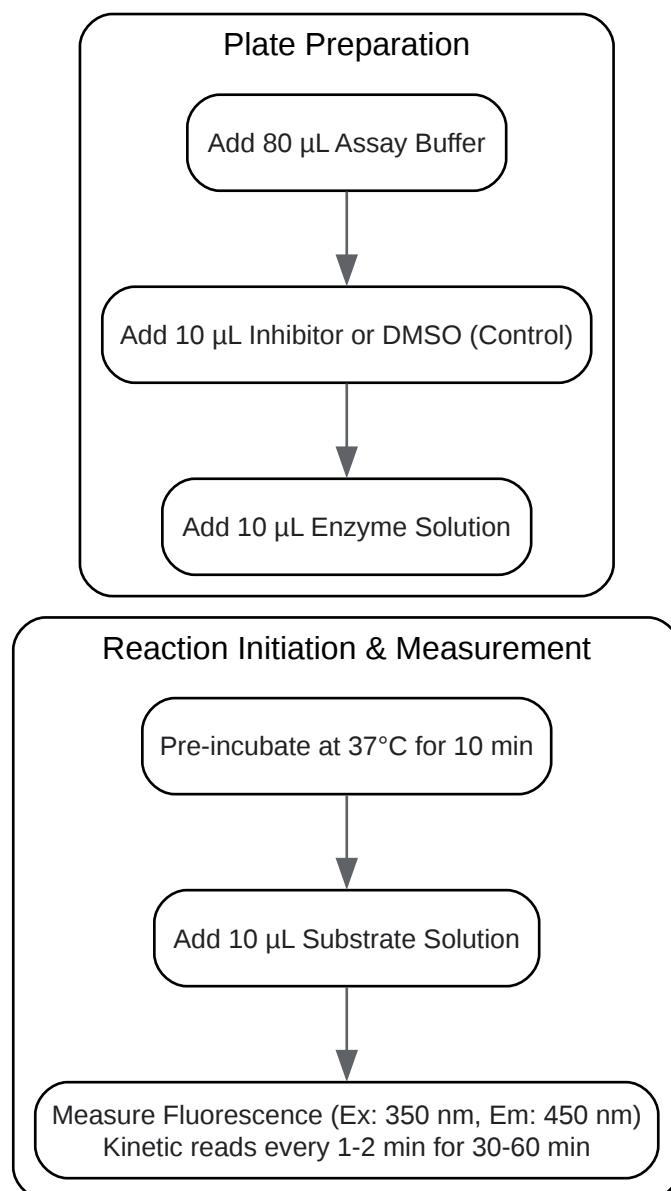
The following provides a detailed methodology for a standard leucine aminopeptidase activity assay using **H-Met-Leu-AMC TFA**.

Reagent Preparation

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 mM MnCl₂. Leucine aminopeptidases are often metalloenzymes that require divalent cations like Mn²⁺ or Mg²⁺ for optimal activity. [\[9\]](#)[\[10\]](#)
- Substrate Stock Solution: Prepare a 10 mM stock solution of **H-Met-Leu-AMC TFA** in 100% DMSO. Store aliquots at -20°C, protected from light.
- Enzyme Solution: Dilute the leucine aminopeptidase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.
- Inhibitor Stock Solution (for inhibitor screening): Dissolve the test compounds in 100% DMSO to prepare a stock solution (e.g., 10 mM).

Assay Procedure

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.



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Caption: Experimental workflow for a LAP assay.

- Plate Setup:
 - To each well of a black, flat-bottom 96-well plate, add 80 μ L of assay buffer.
 - For inhibitor studies, add 10 μ L of the inhibitor solution at various concentrations. For control wells, add 10 μ L of DMSO.

- Add 10 μ L of the diluted enzyme solution to each well.
- Pre-incubation:
 - Mix the contents of the plate by gentle shaking.
 - Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Reaction Initiation:
 - Initiate the enzymatic reaction by adding 10 μ L of the **H-Met-Leu-AMC TFA** substrate solution to each well. The final substrate concentration should be at or below the K_m value for accurate kinetic measurements. A typical starting concentration is 10-100 μ M.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.[\[11\]](#)

Data Analysis

- Plot the fluorescence intensity versus time for each well.
- The initial reaction velocity (v_0) is determined from the slope of the linear portion of the curve.
- For enzyme kinetics, plot the initial velocity against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .
- For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC_{50} value.

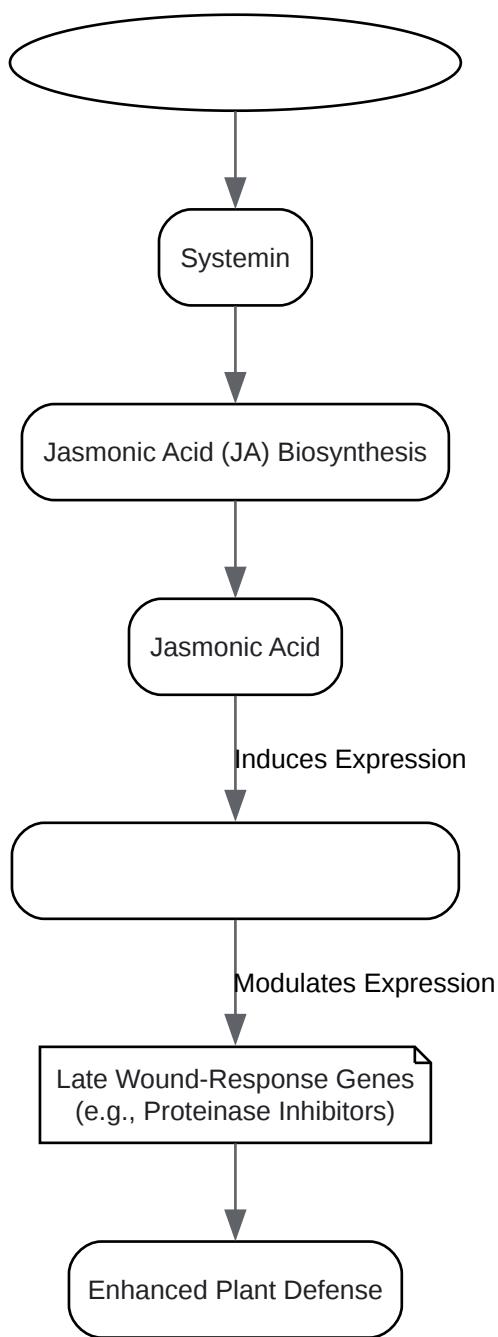
Considerations for the TFA Counter-ion

Trifluoroacetic acid (TFA) is a strong acid used in peptide purification. Residual TFA in the lyophilized peptide can lower the pH of the stock solution and, subsequently, the assay buffer.

This can potentially affect enzyme activity, as most enzymes have an optimal pH range for their function. While the dilution of the substrate stock in the final assay volume usually mitigates this effect, it is crucial to ensure that the final pH of the assay is maintained at the optimal level for the enzyme being studied. In highly sensitive assays, TFA has been reported to cause ion suppression in mass spectrometry, though its direct and significant interference in standard fluorescence-based enzyme assays is less common.[12]

Signaling Pathways

Leucine aminopeptidases are involved in various cellular processes, and their activity is integrated into complex signaling networks. One well-characterized example is the role of LAP-A in the jasmonic acid (JA) signaling pathway in plants, which is crucial for defense against herbivores and pathogens.



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Caption: Role of LAP-A in the Jasmonic Acid Pathway.

In this pathway, wounding or herbivore attack triggers the release of the peptide hormone systemin. Systemin, in turn, activates the biosynthesis of jasmonic acid. JA then induces the expression of a variety of defense-related genes, including Leucine Aminopeptidase-A.^{[2][10]} LAP-A is considered a late wound-response gene and plays a role in modulating the

expression of other defense genes, such as proteinase inhibitors, thereby contributing to the overall defense response of the plant.[2][9]

In mammals, LAPs are involved in the processing of peptides for antigen presentation by the major histocompatibility complex (MHC) class I, the processing of bioactive peptides like oxytocin and vasopressin, and vesicle trafficking.[13]

Conclusion

H-Met-Leu-AMC TFA is a valuable and sensitive fluorogenic substrate for the study of leucine aminopeptidases. Its specificity for LAPs that recognize N-terminal methionine and leucine residues, combined with a straightforward and continuous assay format, makes it a powerful tool for enzyme characterization, inhibitor screening, and investigating the role of these proteases in various biological pathways. Careful consideration of experimental conditions, including buffer composition and the potential influence of the TFA counter-ion, will ensure the generation of accurate and reproducible data.

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- To cite this document: BenchChem. [H-Met-Leu-AMC TFA: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450689#h-met-leu-amc-tfa-as-a-fluorogenic-substrate]

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